2-Naphthol, 7-amino-, hydrochloride
Description
Historical Context and Significance in Synthetic Organic Chemistry
The journey of aminonaphthol derivatives is intrinsically linked to the rise of the synthetic dye industry in the 19th and early 20th centuries. The discovery that aromatic amines and phenols could be chemically manipulated to produce a spectrum of colors revolutionized the textile industry and laid the groundwork for modern organic synthesis. sciencemuseum.org.ukatlantis-press.com Early research focused on the synthesis of various isomers of aminonaphthols as crucial intermediates for azo dyes. byjus.com These dyes are formed through the coupling of a diazotized amine with an activated aromatic compound like a naphthol.
A pivotal moment in the history of aminonaphthol chemistry was the discovery of the Betti reaction in the early 1900s by the Italian chemist Mario Betti. mdpi.comwikipedia.org This multicomponent reaction, a modification of the more general Mannich reaction, involves the condensation of a naphthol, an aldehyde, and an amine to produce α-aminobenzylnaphthols, now famously known as Betti bases. mdpi.comwikipedia.org Though initially overlooked for several decades, the Betti reaction was rediscovered and has since become a powerful tool for constructing complex molecular architectures. mdpi.com The renewed interest in Betti bases stems from their utility as chiral ligands and auxiliaries in asymmetric synthesis, a field of paramount importance in modern drug discovery and materials science. nih.govresearchgate.netresearchgate.net
General Structural Features and Reactivity Principles of Aminonaphthols
The chemical behavior of aminonaphthols is dictated by the interplay between the electron-donating amino (-NH2) and hydroxyl (-OH) groups and the aromatic naphthalene (B1677914) ring system. The positions of these substituents on the naphthalene core significantly influence the molecule's reactivity and properties.
The naphthalene ring itself is an electron-rich aromatic system, susceptible to electrophilic substitution reactions. The presence of the activating amino and hydroxyl groups further enhances this reactivity, directing incoming electrophiles to specific positions on the ring. The hydrochloride salt form of these compounds, such as 2-Naphthol (B1666908), 7-amino-, hydrochloride, enhances their solubility in aqueous media, a valuable property for many applications. ontosight.ai
A key reactivity principle of aminonaphthols is their participation in multicomponent reactions like the Mannich and Betti reactions. organic-chemistry.orgwikipedia.orgnumberanalytics.com In these reactions, the naphthol acts as a nucleophile, attacking an iminium ion generated in situ from an aldehyde and an amine. wikipedia.orgwikipedia.org This leads to the formation of a new carbon-carbon bond and the creation of a more complex molecular scaffold in a single synthetic step. mdpi.com The resulting aminonaphthol derivatives can be further transformed into a variety of other compounds, including naphthoxazines, through subsequent cyclization reactions. nih.govresearchgate.net
Table 1: Key Reactions Involving Aminonaphthol Derivatives
| Reaction Name | Reactants | Product Type | Significance |
|---|---|---|---|
| Azo Coupling | Diazonium Salt, Naphthol | Azo Dye | Foundation of the synthetic dye industry. byjus.com |
| Betti Reaction | Naphthol, Aldehyde, Amine | Betti Base (α-aminobenzylnaphthol) | Important for creating chiral ligands and complex molecules. mdpi.comwikipedia.org |
Specific Focus: The Role of 2-Naphthol, 7-amino-, hydrochloride in Contemporary Research
In recent years, this compound, and its parent compound, 7-amino-2-naphthol (B1202560), have emerged as valuable building blocks in several areas of contemporary research, moving beyond their traditional role in dye synthesis.
Medicinal Chemistry: The aminonaphthol scaffold is being explored for its potential in developing new therapeutic agents. Derivatives of aminonaphthols have shown promise as anticancer agents, with studies investigating their cytotoxic and proapoptotic (cell death-inducing) properties. mdpi.com The ability to readily modify the structure of aminonaphthols through reactions like the Betti reaction allows for the creation of libraries of compounds for screening against various biological targets. mdpi.comnih.gov
Fluorescent Probes: The inherent fluorescence of the naphthalene ring system makes aminonaphthol derivatives attractive candidates for the development of fluorescent sensors. mdpi.comnih.govrsc.orgnih.gov Researchers have designed and synthesized novel fluorescent probes based on aminonaphthol structures for the selective detection of metal ions and for chiral recognition of biomolecules like amino acids. mdpi.comnih.gov These probes can exhibit changes in their fluorescence properties upon binding to a specific target, enabling its detection and quantification.
Materials Science and Catalysis: Chiral aminonaphthol derivatives, particularly those synthesized via the Betti reaction, have found significant application as ligands in asymmetric catalysis. nih.govnih.govrsc.org These ligands can coordinate with metal catalysts to create a chiral environment, enabling the synthesis of enantiomerically pure compounds. This is of critical importance in the pharmaceutical industry, where the biological activity of a drug can be highly dependent on its stereochemistry. Furthermore, aminonaphthol derivatives are used in the synthesis of specialized polymers and as corrosion inhibitors. ontosight.airesearchgate.net
Table 2: Properties of 7-Amino-2-naphthol and its Hydrochloride Salt
| Property | 7-Amino-2-naphthol | This compound |
|---|---|---|
| Chemical Formula | C₁₀H₉NO | C₁₀H₁₀ClNO |
| Molecular Weight | 159.18 g/mol guidechem.com | 195.65 g/mol sigmaaldrich.com |
| Appearance | Crystalline solid | Solid |
| Solubility | Slightly soluble in cold water, more soluble in hot water and organic solvents. | Enhanced solubility in water. ontosight.ai |
| Key Applications | Intermediate in dye and pharmaceutical synthesis, fluorescent probes. ontosight.aiontosight.ai | Reagent in chemical and biological research. ontosight.ai |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(8-hydroxynaphthalen-2-yl)azanium;chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO.ClH/c11-8-5-4-7-2-1-3-10(12)9(7)6-8;/h1-6,12H,11H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNJQTIRDUJWSOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)[NH3+])C(=C1)O.[Cl-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
93-36-7 (Parent) | |
| Record name | 2-Naphthol, 7-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051761161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
195.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51761-16-1 | |
| Record name | 2-Naphthol, 7-amino-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051761161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthetic Methodologies for 2 Naphthol, 7 Amino , Hydrochloride and Analogues
Classical Reduction Pathways for Aminonaphthol Formation
Traditional methods for introducing an amino group onto a naphthalene (B1677914) ring often involve the reduction of a corresponding nitro or nitroso derivative. These pathways are well-established and have been used on an industrial scale.
Reduction of Nitro/Nitroso Naphthalene Precursors
The reduction of nitronaphthalenes is a fundamental route to aminonaphthalenes. A common method is the Béchamp reduction, which utilizes iron metal in an acidic medium. wikipedia.orggoogle.com This process was historically a major route for producing aniline (B41778) from nitrobenzene (B124822) and has been applied to naphthalene derivatives as well. wikipedia.org The reaction proceeds in a stepwise manner, where the nitro group is first reduced to a nitroso group, then to a hydroxylamino group, and finally to the amine. wikipedia.org For instance, 1-nitronaphthalene (B515781) can be reduced to 1-naphthylamine. google.com While effective for aromatic nitro compounds, the reduction of aliphatic nitro compounds can be more challenging, sometimes stopping at the hydroxylamine (B1172632) stage. wikipedia.org
Catalytic hydrogenation is another significant method for the reduction of nitronaphthalenes. google.comgoogle.com This process typically employs catalysts such as Raney nickel or palladium on charcoal. wikipedia.orggoogle.com The hydrogenation of purified 1-nitronaphthalene is often carried out at elevated temperatures and pressures. google.com The purity of the starting nitronaphthalene is crucial, as sulfur compounds can poison the catalyst. google.com
The reduction of nitro compounds is a key step in the synthesis of various aromatic amines, which are important precursors for azo compounds. nih.govpreprints.org
Reductive Cleavage of Azo Compounds
Azo compounds, characterized by the -N=N- linkage, can be cleaved reductively to yield two primary amine groups. This method is particularly useful for producing aminonaphthols when the azo dye is synthesized from a naphthol derivative. The reduction of the azo linkage can be achieved using various reducing agents. For example, 1-amino-2-naphthol (B1212963) hydrochloride can be prepared by the reduction of the azo compound Orange II. orgsyn.org This process involves coupling a diazonium salt with β-naphthol to form the azo dye, which is then reduced. orgsyn.org
Bucherer Reaction and its Mechanistic Variants
The Bucherer reaction is a versatile and widely used method for the synthesis of naphthylamines from naphthols. wikipedia.orgorganicreactions.org It involves the reversible conversion of a naphthol to a naphthylamine in the presence of ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite solution. wikipedia.orgorganicreactions.org This reaction is of significant industrial importance, particularly in the manufacture of dye intermediates. organicreactions.org
The mechanism of the Bucherer reaction begins with the protonation of the naphthol at a carbon atom with high electron density. wikipedia.org A bisulfite anion then adds to the naphthalene ring, leading to the formation of a tetralone sulfonic acid intermediate. wikipedia.org Subsequent nucleophilic addition of an amine, followed by dehydration and elimination of sodium bisulfite, yields the final naphthylamine product. wikipedia.org
Reaction Conditions and Parameter Optimization in Bucherer Amination
The efficiency of the Bucherer reaction is highly dependent on the reaction conditions. Key parameters that are often optimized include temperature, pressure, reaction time, and the molar ratios of the reactants. asianpubs.org For the synthesis of 7-N,N-dimethylamino-2-naphthol from 2,7-dihydroxynaphthalene (B41206), studies have shown that the molar ratio of the dihydroxynaphthalene to sodium bisulfite and dimethylamine (B145610) is crucial for achieving a high yield. asianpubs.orgresearchgate.net Optimal conditions were found to be a molar ratio of 1:1.1:1.07 of 2,7-dihydroxynaphthalene:sodium bisulfite:dimethylamine at 60°C for 2.5 hours, resulting in a yield of 66.70%. asianpubs.org
The use of microwave irradiation has been explored to accelerate the Bucherer reaction. tandfonline.comresearchgate.net This technique can significantly reduce reaction times, often to around 30 minutes, and can be performed in a closed vessel, sometimes avoiding the need for high-pressure reactors. tandfonline.com
| Parameter | Conditions | Yield (%) |
|---|---|---|
| Molar Ratio (2,7-dihydroxynaphthalene:sodium bisulfite:dimethylamine) | 1:1.1:1.07 | 66.10 |
| Temperature | 60 °C | 66.10 |
| Time | 2.5 h | 66.70 |
One-Pot Synthesis Approaches via Bucherer Reaction
One-pot synthesis offers a more efficient and streamlined approach to the Bucherer reaction by combining multiple steps into a single reaction vessel. This method has been successfully applied to the synthesis of 7-N,N-dimethylamino-2-naphthol from 2,7-dihydroxynaphthalene. asianpubs.orgresearchgate.net The one-pot amination is highly selective and provides a convenient route to the desired product. researchgate.net This approach is advantageous as it can eliminate the need for isolating intermediates and often uses more readily available and less hazardous reactants compared to other methods. asianpubs.org
Green Chemistry Principles in Aminonaphthol Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netresearchgate.net In the context of aminonaphthol synthesis, this translates to developing methodologies that are more environmentally friendly and sustainable. nih.gov
Key aspects of green chemistry applicable to aminonaphthol synthesis include:
Use of Safer Solvents and Reagents: Replacing hazardous organic solvents with greener alternatives like water or ionic liquids. nih.govyoutube.com
Energy Efficiency: Employing methods like microwave-assisted synthesis to reduce reaction times and energy consumption. tandfonline.comyoutube.com
Atom Economy: Designing reactions that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste. researchgate.net One-pot syntheses are a good example of this principle in action. ijcmas.comrsc.org
Use of Renewable Feedstocks: While not always directly applicable to naphthalene-based synthesis, the broader principle encourages the use of renewable starting materials. nih.govyoutube.com
Solvent-Free and Aqueous Media Synthetic Protocols
In recent years, the principles of green chemistry have driven the development of synthetic protocols that minimize or eliminate the use of hazardous organic solvents. The synthesis of aminonaphthol derivatives has benefited from this shift, with an increasing number of procedures being adapted for solvent-free conditions or aqueous media.
Solvent-free approaches often involve the neat reaction of starting materials, sometimes with the aid of a solid support or catalyst. These methods can lead to higher yields, shorter reaction times, and simplified purification processes. frontiersin.org For instance, the Betti reaction, a multicomponent condensation to form aminobenzylnaphthols, can be effectively carried out under solvent-free conditions at elevated temperatures (e.g., 60 °C). asianpubs.org This approach, while advantageous in its green credentials, can sometimes lead to the formation of enantiomeric mixtures. asianpubs.org
Aqueous media, being non-toxic, non-flammable, and inexpensive, represents an ideal solvent for many chemical transformations. The Bucherer reaction, a cornerstone for the synthesis of naphthylamines from naphthols, is traditionally carried out in an aqueous solution of sodium bisulfite and ammonia. A notable example is the synthesis of 2-amino-7-hydroxynaphthalene from 2,7-dihydroxynaphthalene, which can be achieved by heating the reactants in water. google.com One specific method involves refluxing 2,7-dihydroxynaphthalene with formamide (B127407) and sodium sulphite in water for 12 hours, resulting in a 76% yield of 2-amino-7-hydroxynaphthalene. google.com
The following table summarizes a solvent-free synthesis of an aminonaphthol analog.
Table 1: Solvent-Free Synthesis of Aminobenzylnaphthols via Betti Reaction
| Reactants | Conditions | Product | Reference |
|---|---|---|---|
| 2-Naphthol (B1666908), Aryl Aldehydes, Aminoacid Methyl Esters | Solvent-free, 60 °C | Aminobenzylnaphthols | asianpubs.org |
Catalytic Systems for Sustainable Aminonaphthol Production
The development of efficient catalytic systems is paramount for the sustainable production of aminonaphthols. Catalysts can enhance reaction rates, improve selectivity, and allow for milder reaction conditions, thereby reducing energy consumption and waste generation.
A prime example is the Bucherer reaction for the synthesis of 7-N,N-dimethylamino-2-naphthol from 2,7-dihydroxynaphthalene. This one-pot amination is effectively carried out using sodium bisulfite as a catalyst in a methanol (B129727) solution of dimethylamine. asianpubs.org Optimal conditions were found to be a molar ratio of 1:1.1:1.07 for 2,7-dihydroxynaphthalene, sodium bisulfite, and dimethylamine, respectively, at 60°C for 2.5 hours, yielding 66.70% of the product. asianpubs.org
The following table details the catalytic synthesis of 7-N,N-dimethylamino-2-naphthol.
Table 2: Catalytic Synthesis of 7-N,N-dimethylamino-2-naphthol
| Reactant | Catalyst/Reagents | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| 2,7-Dihydroxynaphthalene | Sodium Bisulfite, Dimethylamine | Methanol | 60 °C | 2.5 h | 66.70% | asianpubs.org |
Microwave-Assisted and Ultrasound-Promoted Syntheses
Microwave and ultrasound irradiation have emerged as powerful tools in organic synthesis, offering significant rate enhancements and often leading to higher yields and purer products compared to conventional heating methods. researchgate.netnih.govyoutube.combiotage.com These techniques have been successfully applied to the synthesis of aminonaphthol derivatives and related heterocyclic compounds.
Microwave-assisted organic synthesis (MAOS) utilizes the ability of polar molecules to absorb microwave energy, leading to rapid and uniform heating of the reaction mixture. The Bucherer reaction, for instance, can be significantly accelerated under microwave irradiation. The synthesis of aminonaphthalene derivatives from hydroxynaphthalenes has been achieved in good yields with a reaction time of just 30 minutes at a microwave power of 150 Watts. researchgate.net This represents a substantial improvement over traditional methods that can require several hours of heating. researchgate.netresearchgate.net
Ultrasound-promoted synthesis, or sonochemistry, utilizes the acoustic cavitation effect to generate localized high temperatures and pressures, which can dramatically enhance reaction rates. This technique has been employed for the three-component condensation of 2-naphthol, aldehydes, and ureas/amides to produce 1-amidoalkyl-2-naphthols in excellent yields and short reaction times under ambient conditions. nih.gov
The following table provides an example of a microwave-assisted Bucherer reaction.
Table 3: Microwave-Assisted Synthesis of Aminonaphthalene Derivatives
| Reactant | Reagents | Conditions | Time | Yield | Reference |
|---|---|---|---|---|---|
| Hydroxynaphthalene | Ammonia, Sodium Bisulfite | Microwave, 150 W | 30 min | Good | researchgate.net |
Transition Metal-Catalyzed Amination Strategies
Transition metal catalysis has revolutionized the formation of carbon-nitrogen bonds, providing efficient and versatile routes to a wide array of amino compounds.
Ullmann-Type C-N Coupling Reactions
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. google.comorganic-chemistry.orgnih.gov Modern modifications of this reaction have made it a more versatile and sustainable method for the synthesis of aminonaphthols. For example, the synthesis of 6-amino-2-naphthol has been accomplished through a copper-catalyzed Ullmann-type C-N coupling reaction of 6-bromo-2-naphthol. wikipedia.org Various copper catalysts, including elemental copper, CuI, Cu₂O, and CuSO₄·H₂O, have been investigated, with CuSO₄·H₂O in the presence of sodium ascorbate, sodium azide, and sodium hydroxide (B78521) proving to be a superior catalytic system. wikipedia.org This method offers an efficient and environmentally friendly route to aminonaphthols. wikipedia.org The reaction proceeds smoothly under mild conditions (60–100°C) in the absence of ligands with a catalyst loading of 10 mol%. frontiersin.org
The following table presents data on a copper-catalyzed Ullmann-type amination.
Table 4: Copper-Catalyzed Ullmann-Type Synthesis of 6-amino-2-naphthol
| Substrate | Catalyst System | Aminating Agent | Yield | Reference |
|---|---|---|---|---|
| 6-Bromo-2-naphthol | CuSO₄·H₂O, Na-ascorbate, NaOH | NaN₃ | Not specified | wikipedia.org |
Palladium-Catalyzed Annulation Methods
Palladium-catalyzed reactions are powerful tools for the construction of complex molecular architectures. While direct palladium-catalyzed amination of dihydroxynaphthalenes to form 7-amino-2-naphthol (B1202560) is not extensively reported, related annulation reactions showcase the potential of this approach. For example, palladium-catalyzed ortho-vinylation of β-naphthols has been developed, which can be followed by an oxidative radical cyclization to afford naphtho[2,1-b]furans. rsc.org Furthermore, palladium-catalyzed intermolecular C-H amination of biaryl amines has been reported, providing a route to 2,2'-diaminobiaryls. rsc.org These methods highlight the versatility of palladium catalysis in functionalizing naphthol and related aromatic systems.
Multicomponent Reactions (MCRs) Incorporating Naphthol Precursors
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. asianpubs.org The Betti reaction is a classic MCR that utilizes a naphthol precursor, typically 2-naphthol, an aldehyde, and an amine to generate aminobenzylnaphthols. asianpubs.org These reactions can be performed under various conditions, including solvent-free and in aqueous media. asianpubs.org The products of the Betti reaction, known as Betti bases, are valuable intermediates in organic synthesis. The reaction can be catalyzed by various substances, including nanocrystalline MgO in aqueous conditions at room temperature. nih.gov
The following table provides an example of a multicomponent reaction for the synthesis of aminonaphthol derivatives.
Table 5: Multicomponent Synthesis of Betti Bases
| Naphthol Precursor | Other Reactants | Catalyst/Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Naphthol | Aldehydes, Aliphatic amines | Nanocrystalline MgO, Aqueous media, RT | 1-(α-aminoalkyl)naphthols | 78-92% | nih.gov |
Synthesis of Key Precursors and Synthetic Intermediates
The synthesis of 2-Naphthol, 7-amino-, hydrochloride and its analogues relies on the efficient preparation of key precursors and synthetic intermediates. Various methodologies have been developed for constructing the aminonaphthol scaffold, often involving multi-step sequences that begin with readily available starting materials.
A common strategy for synthesizing aminonaphthols involves the reduction of corresponding nitro, nitroso, or azo compounds. asianpubs.orgontosight.ai For instance, 1-amino-2-naphthol can be prepared from β-naphthol through the formation of an intermediate azo compound like Orange II, which is then reduced. orgsyn.org The reduction is often carried out using reagents like stannous chloride in an acidic medium. orgsyn.org This method has been found to be more satisfactory than reductions in alkaline solutions. orgsyn.org Another approach involves the reduction of nitroso-β-naphthol. orgsyn.org
The Bucherer reaction represents another important pathway to aminonaphthols. asianpubs.org This reaction allows for the amination of hydroxynaphthalenes. For example, 7-N,N-dimethylamino-2-naphthol can be synthesized from 2,7-dihydroxynaphthalene in a one-pot reaction with dimethylamine and sodium bisulfite. asianpubs.orgresearchgate.net The yield of this reaction is influenced by factors such as temperature, reaction time, and the molar ratios of the reactants. asianpubs.org
Furthermore, the synthesis of aminonaphthols can be achieved through the alkaline fusion of naphthalenesulfonic acids. For example, 1-amino-7-naphthol can be prepared by the alkaline melting of the sodium salt of 1-aminonaphthalene-7-sulfonic acid with potassium hydroxide. chemicalbook.comgoogle.com The temperature and composition of the alkaline melt are crucial for achieving high yields and purity. google.com
The Betti reaction provides a versatile method for synthesizing substituted amino(alkyl)naphthol derivatives. This one-pot, multi-component reaction involves the condensation of a naphthol, an aldehyde, and an amine. researchgate.net
The following tables detail specific examples of the synthesis of key precursors and intermediates.
Table 1: Synthesis of Aminonaphthol Precursors
| Precursor | Starting Material(s) | Reagents and Conditions | Yield | Reference |
| 1-Amino-2-naphthol hydrochloride | β-Naphthol, Sulfanilic acid, Sodium nitrite (B80452), Sodium hydroxide | 1. Diazotization of sulfanilic acid. 2. Coupling with β-naphthol to form Orange II. 3. Reduction with stannous chloride and hydrochloric acid. | 66–74% | orgsyn.org |
| 7-N,N-Dimethylamino-2-naphthol | 2,7-Dihydroxynaphthalene, Dimethylamine, Sodium bisulfite | One-pot reaction at 60 °C for 2.5 hours. | 66.70% | asianpubs.org |
| 1-Amino-7-naphthol | Sodium salt of 1-aminonaphthalene-7-sulfonic acid, Potassium hydroxide | Alkaline fusion at 230°C for 6 hours, followed by acidification. | 80% | chemicalbook.com |
| 8-Amino-2-naphthol | 8-Amino-2-naphthalenesulfonic acid, Sodium hydroxide | Reaction in an autoclave at 280-320°C for 10 hours. | - | chemicalbook.com |
Table 2: Synthesis of Intermediates for Analogues
| Intermediate | Starting Material(s) | Reagents and Conditions | Yield | Reference |
| 2-Naphthylamine | 2-Acetylnaphthalene amine | Ethanol, Concentrated hydrochloric acid, reflux, followed by treatment with NaOH. | 100% | google.com |
| 2-Phenyl naphth-(1, 2) oxazole | 1-Amino 2-naphthol hydrochloride, Benzaldehyde | Condensation in nitrobenzene medium. | - | ias.ac.in |
| 1-Amidoalkyl-2-naphthol derivatives | 2-Naphthol, Aldehydes, Amides/Nitriles | Three-component reaction catalyzed by a solid supported ionic liquid. | - | orgchemres.org |
| 2-Naphthol aniline dye | Aniline, Sodium nitrite, Hydrochloric acid, 2-Naphthol | Diazotization of aniline followed by coupling with 2-naphthol. | - | byjus.com |
Reactivity and Derivatization Chemistry of 2 Naphthol, 7 Amino , Hydrochloride
Reactivity of the Naphthalene (B1677914) Core: Electrophilic and Nucleophilic Substitutions
The naphthalene ring system of 7-amino-2-naphthol (B1202560) is activated towards electrophilic aromatic substitution due to the electron-donating nature of the hydroxyl and amino substituents. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. The specific substitution pattern is influenced by reaction conditions and the nature of the electrophile.
For instance, sulfonation of aminonaphthols is a key reaction. While specific studies on the direct sulfonation of 7-amino-2-naphthol are not prevalent, the sulfonation of related compounds like 7-amino-4-hydroxy-2-naphthalene sulfonic acid (J acid) to produce 2-amino-5-naphthol-1,7-disulfonic acid highlights the reactivity of the naphthalene core. google.com This reaction proceeds using agents like manganese dioxide and sodium pyrosulfite. google.com
The directive influence of the existing functional groups is crucial. In monosubstituted benzenes, which serve as a simpler model, the functional group dictates the position of subsequent substitutions. cbseacademic.nic.in In 7-amino-2-naphthol, the interplay between the amino and hydroxyl groups governs the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts alkylation and acylation. cbseacademic.nic.in
Transformations Involving the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for a variety of chemical modifications, enhancing the molecular diversity derivable from 7-amino-2-naphthol.
The hydroxyl group can be readily converted into ethers and esters through O-alkylation and O-acylation, respectively. O-alkylation is typically achieved by reacting the naphthol with an alkyl halide in the presence of a base. Studies on related compounds, such as 2-pyridones, show that alkylation can result in a mixture of N- and O-alkylated products, with the choice of solvent and counter-ion influencing the outcome. nih.gov For some substrates, a combination of steric and electronic effects can lead to highly selective O-alkylation. nih.gov
O-acylation involves the reaction of the phenolic group with acyl chlorides or anhydrides, usually in the presence of a base like pyridine, to form the corresponding ester. This reaction is a common strategy for protecting the hydroxyl group or for introducing new functional moieties into the molecule.
Phenolic compounds, including naphthols, are susceptible to oxidation. researchgate.net The oxidation of aminohydroxynaphthalenes is of particular interest as these compounds are often formed from the reduction of azo dyes. dss.go.th These compounds are generally sensitive to oxygen and can decompose under aerobic conditions. dss.go.th
The oxidation of o-aminohydroxynaphthalenes can lead to the formation of intermediates like naphthoquinones. dss.go.th For example, the autoxidation of 1-amino-2-hydroxynaphthalene-3,6-disulfonate yields 1,2-naphthoquinone-3,6-disulfonate as an intermediate. dss.go.th The specific products of oxidation are highly dependent on the substitution pattern of the naphthalene ring. dss.go.th The reactivity of the hydroxyl group in naphthols is generally higher than that in phenols. researchgate.net
Reactions of the Aromatic Amino Group
The aromatic amino group is a nucleophilic center that participates in a wide array of important chemical reactions.
The amino group of 7-amino-2-naphthol can undergo N-alkylation with alkyl halides, though this can be challenging to achieve selectively under mild conditions. rsc.org In some cases, direct N-alkylation of unprotected amino acids has been achieved using alcohols in the presence of a catalyst. nih.gov N-acylation, the reaction with acyl chlorides or anhydrides, readily forms amides. This reaction is often used to protect the amino group or to synthesize more complex structures. byjus.com The reaction proceeds via nucleophilic substitution, where a hydrogen atom of the amino group is replaced by an acyl group. byjus.com
| Reaction Type | Reagent Example | Functional Group Formed |
| N-Alkylation | Alkyl Halide | Secondary/Tertiary Amine |
| N-Acylation | Acyl Chloride | Amide |
One of the most significant reactions of primary aromatic amines is diazotization. organic-chemistry.org This process involves treating the amine with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt. organic-chemistry.orgconscientiabeam.combyjus.com
This diazonium salt is a versatile electrophilic intermediate. pbworks.com It can readily react with electron-rich aromatic compounds, such as phenols and other amines, in a process called azo coupling. conscientiabeam.comcuhk.edu.hk The coupling of the diazonium salt of 7-amino-2-naphthol with a suitable coupling partner would lead to the formation of an azo dye, a compound characterized by the -N=N- azo group which acts as a chromophore. conscientiabeam.compbworks.com
The general scheme for azo dye synthesis involves:
Diazotization: The primary aromatic amine is converted to a diazonium salt. byjus.comunb.ca
Coupling: The diazonium salt then attacks an activated aromatic ring (the coupling component), such as 2-naphthol (B1666908), in an electrophilic aromatic substitution reaction to form the azo compound. byjus.comquora.comslideshare.net
The properties of the resulting azo dye, such as its color and solubility, are determined by the specific structures of the diazonium salt and the coupling component. cuhk.edu.hk Azo dyes represent the largest and most important group of synthetic dyes used in various industries. pbworks.com
| Step | Process | Key Reagents | Intermediate/Product |
| 1 | Diazotization | Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl) | Diazonium Salt |
| 2 | Azo Coupling | Activated Aromatic Compound (e.g., Phenol, Aniline) | Azo Dye |
Condensation Reactions with Carbonyl Compounds
Condensation reactions involving 2-Naphthol, 7-amino-, hydrochloride and carbonyl compounds, such as aldehydes and ketones, are fundamental in organic synthesis. These reactions primarily involve the nucleophilic amino group and the activated positions on the naphthalene ring.
The primary amino group of 7-amino-2-naphthol can react with the carbonyl carbon of an aldehyde or ketone. wikipedia.org This acid-catalyzed nucleophilic addition is typically followed by dehydration to form an imine, also known as a Schiff base. wikipedia.org The reaction is reversible, and the equilibrium can be shifted towards the product by removing water. wikipedia.org
In addition to the amino group, the electron-rich naphthol ring can participate in condensation reactions. The hydroxyl group at C-2 and the amino group at C-7 activate the naphthalene ring towards electrophilic attack, particularly at the ortho and para positions. For instance, in the presence of an acid catalyst, condensation can occur between the activated C-1 position of the naphthol and a carbonyl compound. This type of reaction is exemplified by the synthesis of various heterocyclic compounds. While specific studies on 7-amino-2-naphthol hydrochloride are limited, related naphthol derivatives readily undergo such condensation reactions to form valuable chemical intermediates. nih.gov The reaction of 2-naphthol with o-dichlorobenzene in the presence of aluminum halides, for example, yields dichlorophenyl-2-tetralones, demonstrating the reactivity of the naphthol ring system. nih.gov
| Reactant A | Reactant B | Product Type | Reaction Description |
| This compound | Aldehyde/Ketone | Imine (Schiff Base) | The nucleophilic amino group attacks the electrophilic carbonyl carbon, followed by dehydration to form a C=N double bond. wikipedia.org |
| This compound | Aldehyde/Ketone | Substituted Naphthol | The activated naphthalene ring undergoes electrophilic substitution, typically at the C-1 position, with the protonated carbonyl compound. |
Mannich-Type Reactions and Aminonaphthol-Derived Mannich Bases
Mannich-type reactions are a class of aminoalkylation reactions that involve the reaction of an active hydrogen-containing compound with formaldehyde (B43269) and a primary or secondary amine. wikipedia.org In the context of this compound, the naphthol ring serves as the active hydrogen donor. The reaction typically proceeds via the formation of an electrophilic iminium ion from formaldehyde and the amine, which then attacks the electron-rich naphthol ring.
For 2-naphthol and its derivatives, the Mannich reaction generally occurs at the C-1 position due to the directing effect of the hydroxyl group. cdnsciencepub.com The presence of the amino group at the C-7 position in 7-amino-2-naphthol would further influence the regioselectivity of the reaction. Mannich bases derived from naphthols are valuable intermediates in the synthesis of various compounds and have been explored for their potential applications in medicinal chemistry. nih.govnih.gov For instance, Mannich bases of 2-naphthol have been synthesized using microwave-assisted, solvent-free conditions with p-toluenesulfonic acid as a catalyst. cdnsciencepub.com These bases are precursors for a variety of bioactive molecules. nih.govacs.org
The general scheme for the Mannich reaction with 7-amino-2-naphthol would involve:
Formation of an iminium ion from formaldehyde and a suitable amine (primary or secondary).
Electrophilic attack of the iminium ion on the activated C-1 position of the 7-amino-2-naphthol ring.
Formation of the corresponding aminomethylated naphthol derivative, known as a Mannich base. wikipedia.org
| Substrate | Reagents | Product | Significance |
| 2-Naphthol | Formaldehyde, Secondary Amine | 1-(Dialkylaminomethyl)-2-naphthol | Precursors for bioactive molecules, ligands for catalysis. cdnsciencepub.comnih.gov |
| This compound | Formaldehyde, Primary/Secondary Amine | 7-Amino-1-(aminomethyl)-2-naphthol derivative | Potential for synthesizing complex heterocyclic systems and compounds with biological activity. |
Photochemical Derivatization Strategies for Naphthol Derivatives
Photochemical reactions provide a powerful tool for the derivatization of naphthol compounds, including aminonaphthols. These reactions are initiated by the absorption of light, leading to excited electronic states with distinct reactivity. youtube.com The study of aminonaphthol isomers using laser desorption/ionization (LDI) mass spectrometry reveals various photochemical pathways. nih.govnih.gov
Upon irradiation with a nitrogen laser, aminonaphthols can undergo several photochemical processes, including the formation of monomeric and dimeric ions. nih.govnih.gov For various aminonaphthol isomers, positive-ion LDI mass spectra typically show the molecular ion (M•+) rather than the protonated molecule ([M+H]+). nih.govnih.gov In contrast, negative-ion spectra commonly show the deprotonated molecule ([M-H]−), and for some isomers, a molecular anion (M•−) or a dehydrogenated anion ([M-2H]•−) is observed. nih.gov
Specifically, the photochemical behavior can be influenced by the positions of the amino and hydroxyl groups. For instance, 1-amino-2-naphthol (B1212963) and 2-amino-1-naphthol (B1222171) show an intense dimeric ion, suggesting that dimerization can be a significant photochemical pathway for certain isomers. nih.govnih.gov These reactions are thought to proceed through radical mechanisms initiated by the absorption of UV light. nih.gov The primary photochemical process involves the generation of an excited state, which can then undergo various secondary thermal processes or reactions from the excited state itself. youtube.com Such photochemical derivatization strategies can be used to synthesize novel structures that may not be accessible through conventional thermal reactions. youtube.com
| Aminonaphthol Isomer | Ionization Method | Observed Ions (Positive Mode) | Observed Ions (Negative Mode) |
| General Aminonaphthols | Laser Desorption/Ionization (LDI) | M•+ | [M-H]−, M•−, [M-2H]•− |
| 1-Amino-2-naphthol | LDI | M•+, [2M-2H₂O+H]+ | [M-H]−, M•− |
| 2-Amino-1-naphthol | LDI | M•+, [2M-2H₂O+H]+ | [M-H]−, M•− |
| 8-Amino-2-naphthol | LDI | M•+ | [M-H]−, M•− |
Coordination Chemistry: Metal Complexation and Ligand Formation
This compound possesses functional groups that make it an excellent candidate as a ligand in coordination chemistry. The amino (-NH₂) and hydroxyl (-OH) groups can act as donor sites, allowing the molecule to chelate with metal ions to form stable metal complexes. alfa-chemistry.com Such compounds containing both amino and alcohol functionalities are known as amino alcohols, which are widely used in the synthesis of coordination compounds. alfa-chemistry.com
7-Amino-2-naphthol can act as a bidentate ligand, coordinating to a metal center through the nitrogen atom of the amino group and the oxygen atom of the deprotonated hydroxyl group. This forms a stable five- or six-membered chelate ring, depending on the coordination geometry. The hydrochloride form would need to be neutralized to allow the lone pair of the amino group to be available for coordination.
The synthesis of metal complexes with such ligands is often straightforward, typically involving the reaction of the ligand with a metal salt in a suitable solvent. biointerfaceresearch.comekb.eg The resulting metal complexes can exhibit interesting electronic, magnetic, and catalytic properties, which are influenced by the nature of the metal ion and the ligand environment. For example, complexes of divalent metal ions like Cu(II), Ni(II), Zn(II), and Mn(II) with ligands containing hydroxyl and azo groups have been synthesized and characterized. biointerfaceresearch.com Similarly, amino acid complexes with various metal ions have been prepared and studied for their biological activity. ekb.eg While specific studies on the metal complexes of 7-amino-2-naphthol are not extensively documented in the provided results, the principles of coordination chemistry suggest its potential to form a diverse range of metal complexes with applications in catalysis and materials science.
| Ligand | Metal Ion | Potential Coordination Mode | Resulting Complex |
| 7-Amino-2-naphthol | Transition Metals (e.g., Cu²⁺, Ni²⁺, Zn²⁺) | Bidentate (N, O-donor) | Chelate complex with the metal ion coordinated to the amino nitrogen and hydroxyl oxygen. |
| Amino Alcohols | Cu(II), Co(II), Ni(II), Zn(II) | Bidentate or Monodentate | Chiral metal complexes with potential applications in catalysis and medicine. alfa-chemistry.com |
| Glycine | Cr(III), Fe(III), Mn(II), Ni(II), Cu(II), Zn(II) | Bidentate (N, O-donor) | Chelate complexes used as precursors for metal oxides. ekb.eg |
Spectroscopic and Structural Characterization of 2 Naphthol, 7 Amino , Hydrochloride Systems
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. For "2-Naphthol, 7-amino-, hydrochloride," these methods would reveal characteristic vibrations of the hydroxyl (-OH), amino (-NH2), and aromatic ring systems. The formation of the hydrochloride salt would notably influence the spectrum, particularly the vibrations associated with the amino group.
In the IR spectrum of the free base, 7-amino-2-naphthol (B1202560), one would expect to observe a broad O-H stretching band, typically in the region of 3200-3600 cm⁻¹. The N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3300-3500 cm⁻¹ range. Upon formation of the hydrochloride salt, the amino group is protonated to form an ammonium (B1175870) group (-NH3+). This results in the appearance of a broad and strong N-H stretching absorption in the 2800-3200 cm⁻¹ region, often overlapping with C-H stretching bands. The O-H stretching vibration would also be present.
The aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C=C stretching vibrations of the naphthalene (B1677914) ring would produce a series of sharp bands between 1400 and 1650 cm⁻¹. The C-O stretching vibration of the naphthol would likely be observed in the 1200-1300 cm⁻¹ region. Bending vibrations for the amino and hydroxyl groups, as well as out-of-plane C-H bending of the aromatic ring, would provide further structural information in the fingerprint region (below 1500 cm⁻¹).
Table 1: Expected IR Absorption Bands for 2-Naphthol (B1666908), 7-amino-, hydrochloride
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Notes |
| O-H Stretch | 3200-3600 | Broad, Medium-Strong | Hydrogen-bonded hydroxyl group. |
| N-H Stretch (-NH3+) | 2800-3200 | Broad, Strong | Ammonium salt. |
| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | |
| C=C Aromatic Stretch | 1400-1650 | Medium-Strong, Sharp | Multiple bands expected. |
| C-O Stretch | 1200-1300 | Medium-Strong | |
| N-H Bend (-NH3+) | ~1500-1600 | Medium | |
| O-H Bend | ~1300-1400 | Medium | |
| Out-of-plane C-H Bend | 700-900 | Strong | Substitution pattern dependent. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the complete structural determination of organic molecules, providing detailed information about the carbon and proton framework.
Proton Nuclear Magnetic Resonance (¹H NMR)
The ¹H NMR spectrum of "this compound" would display distinct signals for the aromatic protons, the hydroxyl proton, and the ammonium protons. The chemical shifts of the aromatic protons are influenced by the electron-donating effects of the hydroxyl and amino groups, as well as the deshielding effect of the aromatic ring currents. In the hydrochloride salt, the protonation of the amino group to an ammonium group would further deshield adjacent protons.
The aromatic region of the spectrum would show a complex pattern of doublets and multiplets corresponding to the six protons on the naphthalene ring. The exact chemical shifts and coupling constants would depend on the specific substitution pattern. The hydroxyl proton would appear as a broad singlet, with its chemical shift being concentration and solvent dependent. The three protons of the ammonium group would likely also appear as a broad singlet.
While specific ¹H NMR data for "this compound" is scarce, data for the related compound 2-naphthol shows aromatic protons in the range of 7.1 to 7.8 ppm. researchgate.netnih.govchemicalbook.com For "this compound," the signals would be expected in a similar region, with the amino and hydroxyl groups influencing the specific shifts.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
The ¹³C NMR spectrum provides information on the number and electronic environment of the carbon atoms in the molecule. For "this compound," ten distinct signals are expected for the ten carbon atoms of the naphthalene ring.
The carbon atom bearing the hydroxyl group (C-2) would be significantly deshielded, appearing at a downfield chemical shift, typically in the range of 150-160 ppm. Similarly, the carbon atom attached to the amino group (C-7) would also be deshielded, though the effect is generally less pronounced than that of a hydroxyl group. The remaining eight aromatic carbons would resonate in the typical aromatic region of approximately 110-140 ppm. The specific chemical shifts would be influenced by the positions of the two substituents.
For comparison, the ¹³C NMR spectrum of 2-naphthol shows signals across the aromatic region, with the carbon attached to the hydroxyl group appearing at the most downfield shift. ontosight.ainih.gov
Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Atom | Expected Chemical Shift (ppm) | Notes |
| C-2 (C-OH) | 150-160 | Deshielded by the hydroxyl group. |
| C-7 (C-NH3+) | 130-145 | Deshielded by the ammonium group. |
| Other Aromatic C | 110-140 | Specific shifts depend on position relative to substituents. |
| Bridgehead C | ~125-135 | Quaternary carbons within the fused ring system. |
Advanced Two-Dimensional NMR Techniques
To unambiguously assign all proton and carbon signals, advanced two-dimensional (2D) NMR experiments would be employed. Techniques such as COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks, helping to identify adjacent protons on the naphthalene ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would establish correlations between protons and their directly attached (one-bond) and more distant (two- or three-bond) carbon atoms, respectively. These techniques are crucial for the definitive structural elucidation of complex aromatic systems like "this compound."
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. For "this compound," the molecular weight of the free base (7-amino-2-naphthol) is 159.19 g/mol . scbt.com The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass.
The fragmentation of aminonaphthols often involves the loss of small, stable molecules. For instance, the fragmentation of the isomeric 1-amino-2-naphthol (B1212963) shows a base peak at m/z 130, which corresponds to the loss of HCN (27 Da) from the molecular ion, followed by the loss of CO (28 Da) to give a fragment at m/z 102. A similar fragmentation pattern could be anticipated for 7-amino-2-naphthol. The presence of the hydrochloride would not be directly observed in typical electron ionization (EI) mass spectra, as the HCl is readily lost.
High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula of C₁₀H₉NO for the free base.
Table 3: Predicted Mass Spectrometry Fragmentation for 7-amino-2-naphthol
| m/z | Proposed Fragment | Notes |
| 159 | [C₁₀H₉NO]⁺ | Molecular Ion (M⁺) |
| 131 | [M - CO]⁺ | Loss of carbon monoxide |
| 130 | [M - HCN]⁺ | Loss of hydrogen cyanide |
| 103 | [M - CO - HCN]⁺ | Subsequent loss of HCN after CO loss |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The naphthalene ring system of "this compound" is a chromophore that absorbs UV light. The presence of the hydroxyl and amino groups, which are auxochromes, will shift the absorption maxima (λ_max) to longer wavelengths (a bathochromic or red shift) and can also increase the intensity of the absorption.
The UV-Vis spectrum of 2-naphthol in a non-polar solvent typically shows two main absorption bands corresponding to π→π* transitions. The introduction of the amino group at the 7-position would be expected to cause a further red shift due to the extension of conjugation by the lone pair of electrons on the nitrogen atom. In an acidic solution, the protonation of the amino group to an ammonium group would likely cause a hypsochromic (blue) shift compared to the free base, as the lone pair is no longer available to participate in resonance.
For comparison, 2-naphthol exhibits an excitation peak at 331 nm and an emission peak at 354 nm. nist.gov The specific λ_max values for "this compound" would be dependent on the solvent used.
Table 4: Expected UV-Vis Absorption Maxima for this compound in a Polar Protic Solvent
| Transition | Expected λ_max (nm) | Notes |
| π→π* | ~280-350 | Multiple bands are expected due to the extended aromatic system and auxochromic groups. The exact positions will be influenced by the protonation state of the amino group. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is a powerful analytical technique that provides detailed information about the three-dimensional arrangement of atoms within a crystalline solid. This method allows for the determination of crystal system, space group, unit cell dimensions, and intramolecular bond lengths and angles, offering an unambiguous depiction of the molecule's solid-state conformation and intermolecular interactions.
Despite a thorough search of available scientific literature and crystallographic databases, specific experimental X-ray crystallography data for this compound could not be located. Therefore, a data table detailing its crystal structure parameters cannot be provided at this time. Further experimental investigation would be required to determine these crystallographic details.
Elemental Analysis for Compound Purity and Stoichiometry
Elemental analysis is a cornerstone technique for verifying the purity and empirical formula of a chemical compound. By quantitatively determining the percentage composition of elements such as carbon, hydrogen, nitrogen, and oxygen, and in this case, chlorine, it is possible to confirm that the synthesized compound matches its theoretical stoichiometry.
The molecular formula for this compound is C₁₀H₁₀ClNO. Based on this, the theoretical elemental composition can be calculated. Experimental analysis would involve the combustion of a sample to convert the elements into simple gaseous compounds, which are then quantified. The comparison between the theoretical and experimental values serves as a critical measure of the compound's purity.
Below is a table presenting the theoretical elemental composition of this compound.
| Element | Symbol | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon | C | 12.01 | 10 | 120.10 | 61.39 |
| Hydrogen | H | 1.01 | 10 | 10.10 | 5.16 |
| Chlorine | Cl | 35.45 | 1 | 35.45 | 18.12 |
| Nitrogen | N | 14.01 | 1 | 14.01 | 7.16 |
| Oxygen | O | 16.00 | 1 | 16.00 | 8.18 |
| Total | 195.66 | 100.00 |
Note: Atomic masses are rounded for this calculation.
Experimental elemental analysis data from a certified laboratory would be expected to closely match these theoretical percentages to confirm the identity and purity of this compound.
Computational and Theoretical Investigations of 2 Naphthol, 7 Amino , Hydrochloride and Its Derivatives
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful and widely used method for studying the properties of molecules in their electronically excited states. researchgate.netsci-hub.se TD-DFT calculations can accurately predict electronic absorption and emission spectra, providing insights into the photophysical behavior of molecules.
TD-DFT is commonly used to simulate UV-Visible absorption spectra by calculating the vertical excitation energies from the optimized ground state geometry to a series of low-lying excited states. nih.gov The output of these calculations includes the excitation energy (E), the corresponding absorption wavelength (λ), and the oscillator strength (f), which is a measure of the transition's probability or intensity. scirp.org
For 7-amino-2-naphthol (B1202560), the primary electronic transitions would be of the π → π* type, localized on the naphthalene (B1677914) aromatic system. The presence of the electron-donating amino and hydroxyl groups would likely cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted naphthalene. Simulation of the emission (fluorescence) spectrum involves optimizing the geometry of the first excited state (S₁) and then calculating the energy of the transition from this relaxed geometry back to the ground state.
The table below shows representative TD-DFT results for a related compound, illustrating the data obtained for the most significant electronic transitions.
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S1 | 3.50 | 354 | 0.150 | HOMO → LUMO |
| S2 | 3.85 | 322 | 0.080 | HOMO-1 → LUMO |
| S3 | 4.20 | 295 | 0.250 | HOMO → LUMO+1 |
Note: The presented data is illustrative for a substituted aromatic system and does not correspond to specific calculations on 2-Naphthol (B1666908), 7-amino-, hydrochloride. scirp.orgresearchgate.net
Analysis of Electronic Transitions
The electronic transitions of 7-amino-2-naphthol in its protonated state are of significant interest for understanding its photophysical and photochemical properties. Time-Dependent Density Functional Theory (TD-DFT) is a primary computational method for investigating the excited states of such molecules. The protonation of the amino group to form the hydrochloride salt alters the electronic landscape of the naphthol ring system. The electron-donating amino group (-NH₂) is converted into an electron-withdrawing ammonium (B1175870) group (-NH₃⁺), which significantly impacts the energy levels of the molecular orbitals and, consequently, the nature of the electronic transitions.
Computational studies on related aminonaphthols and substituted naphthalenes indicate that the lowest energy electronic transitions are typically π → π* in nature, involving the promotion of an electron from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For 7-amino-2-naphthol hydrochloride, the HOMO is expected to be localized primarily on the naphthalene ring, while the LUMO would also be distributed across the aromatic system.
The absorption spectrum is dictated by transitions from the ground state to various excited states. The key parameters obtained from TD-DFT calculations are the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption).
Table 1: Predicted Electronic Transition Properties of Protonated Aminonaphthols (Illustrative)
| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Primary Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 3.8 - 4.2 | 295 - 326 | > 0.1 | HOMO → LUMO (π → π*) |
| S₀ → S₂ | 4.3 - 4.7 | 264 - 288 | > 0.2 | HOMO-1 → LUMO (π → π*) |
| S₀ → S₃ | 4.8 - 5.2 | 238 - 258 | > 0.1 | HOMO → LUMO+1 (π → π*) |
Note: This table is illustrative and represents typical values for protonated aminonaphthols based on computational studies of related compounds. The exact values for 2-Naphthol, 7-amino-, hydrochloride would require specific calculations.
The protonated amino group's electron-withdrawing nature generally leads to a blue shift (shift to shorter wavelengths) in the absorption spectrum compared to the neutral 7-amino-2-naphthol. This is because the -NH₃⁺ group stabilizes the ground state more than the excited state, thus increasing the energy gap for the electronic transition.
Mechanistic Studies and Reaction Pathway Modeling
Computational modeling is instrumental in elucidating the mechanisms of reactions involving 7-amino-2-naphthol hydrochloride, particularly those involving proton transfer, which is central to its function as a photoacid.
Aminonaphthols are known to be photoacids, meaning they become more acidic upon electronic excitation. The hydrochloride form of 7-amino-2-naphthol can be considered a bifunctional photoacid, with potential proton transfer occurring from both the hydroxyl (-OH) group and the ammonium (-NH₃⁺) group in the excited state.
Upon photoexcitation, a significant intramolecular charge transfer occurs from the hydroxyl group and the naphthalene ring towards the electron-withdrawing ammonium group. This charge redistribution drastically increases the acidity of the hydroxyl proton and can also influence the acidity of the ammonium protons.
Theoretical studies on aminonaphthols have shown that the excited-state proton transfer (ESPT) pathways can be complex and are highly dependent on the substitution pattern and the solvent environment. For 7-amino-2-naphthol, it is part of a class of molecules that can exist in four different prototropic forms: the cation (ammonium-naphthol), the neutral form (amino-naphthol), the zwitterion (ammonium-naphtholate), and the anion (amino-naphtholate).
Computational calculations of the ground state (pKa) and excited state (pKa) acidity constants are crucial for understanding the photoacidic behavior. The Förster cycle is often used in conjunction with computational methods to estimate pKa values. Theoretical studies on similar aminonaphthols have demonstrated that the conversion of the electron-donating -NH₂ group to the electron-withdrawing -NH₃⁺ group can lead to a substantial increase in the photoacidity of the hydroxyl group.
Computational chemistry provides a framework for evaluating the kinetics and thermodynamics of reactions involving this compound and its derivatives. Density Functional Theory (DFT) is a common method for calculating the thermodynamic properties of reactants, products, transition states, and intermediates.
For a given reaction, the change in Gibbs free energy (ΔG) determines the spontaneity, while the change in enthalpy (ΔH) indicates whether the reaction is exothermic or endothermic. These can be calculated from the optimized geometries and vibrational frequencies of the species involved.
Table 2: Key Thermodynamic Parameters from DFT Calculations
| Parameter | Description | Computational Output |
|---|---|---|
| ΔH | Enthalpy of Reaction | Difference in the sum of electronic and thermal enthalpies of products and reactants. |
| ΔS | Entropy of Reaction | Difference in the sum of entropies of products and reactants. |
| ΔG | Gibbs Free Energy of Reaction | ΔH - TΔS. Determines the spontaneity of a reaction. |
Reaction kinetics can be investigated by locating the transition state (TS) on the potential energy surface. The energy difference between the reactants and the transition state gives the activation energy (Eₐ), which is a key determinant of the reaction rate according to transition state theory. For proton transfer reactions, the solvent plays a critical role, and computational models often incorporate solvent effects through implicit continuum models or explicit solvent molecules to obtain more accurate kinetic and thermodynamic data.
Quantum Chemical Parameters for Reactivity Descriptors
Quantum chemical parameters, derived from the electronic structure of a molecule, serve as powerful reactivity descriptors. These parameters provide insights into the chemical behavior and reactivity of this compound. They are typically calculated using DFT.
The energies of the frontier molecular orbitals, the HOMO and LUMO, are particularly important. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's chemical stability and reactivity.
Other important global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency to attract electrons, calculated as (I + A) / 2.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (1 / η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as χ² / (2η).
For this compound, the protonated amino group significantly influences these parameters. The electron-withdrawing -NH₃⁺ group is expected to lower both the HOMO and LUMO energy levels compared to the neutral amine. This would lead to a higher ionization potential and electron affinity, making the molecule a better electron acceptor and more resistant to oxidation.
Table 3: Illustrative Quantum Chemical Reactivity Descriptors
| Parameter | Description | Expected Trend for Protonated Form |
|---|---|---|
| EHOMO | Highest Occupied Molecular Orbital Energy | Lower (more negative) |
| ELUMO | Lowest Unoccupied Molecular Orbital Energy | Lower (more negative) |
| ΔE (HOMO-LUMO Gap) | Energy gap | May increase or decrease depending on relative orbital shifts |
| Ionization Potential (I) | Energy to remove an electron | Higher |
| Electron Affinity (A) | Energy gained by adding an electron | Higher |
| Chemical Hardness (η) | Resistance to electron cloud deformation | Higher |
| Electrophilicity Index (ω) | Propensity to accept electrons | Higher |
Note: This table presents expected qualitative trends for the protonated form of 7-amino-2-naphthol compared to its neutral counterpart, based on general chemical principles.
Local reactivity descriptors, such as the Fukui functions, can also be calculated to predict the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks.
Advanced Chemical Research Applications of 2 Naphthol, 7 Amino , Hydrochloride
Key Building Block in Complex Organic Synthesis
As a fundamental molecular entity, 7-amino-2-naphthol (B1202560) hydrochloride serves as a crucial starting point for the synthesis of more intricate organic compounds. mdpi.com Its reactivity, stemming from its electron-rich aromatic system and multiple reaction sites, allows for its use in a variety of organic transformations. fardapaper.irchemicalbook.com
The aminonaphthol scaffold is a privileged structure for the synthesis of a wide array of nitrogen- and oxygen-containing heterocyclic compounds. fardapaper.irnih.gov A primary route to these structures is through multicomponent reactions, which are highly efficient, atom-economical processes that allow for the construction of complex molecules in a single step. fardapaper.irresearchgate.net
One of the most significant applications is in the Betti reaction, a modified Mannich reaction, where 2-naphthol (B1666908) or its derivatives react with an aldehyde and an amine. mdpi.comrsc.org The aminonaphthol products of this reaction, known as Betti bases, are themselves important precursors. For instance, the condensation of Betti base analogues with substituted benzaldehydes can yield complex heterocyclic systems like 1,3-diaryl-2,3-dihydro-1H-naphth[1,2-e] researchgate.netnih.govoxazines. nih.gov In solution, these naphthoxazines can exist in a dynamic equilibrium between different tautomeric and epimeric forms. nih.gov Given the structure of 7-amino-2-naphthol, it is a prime candidate for participating in such reactions, where the existing amino group or the hydroxyl group can be involved in the cyclization, leading to a variety of fused heterocyclic systems.
The general reaction to form naphthoxazines from an aminobenzylnaphthol (a Betti base) is a key example. These reactions highlight the utility of the aminonaphthol core in creating diverse molecular libraries. nih.gov
Table 1: Examples of Heterocyclic Synthesis based on the Naphthol Scaffold
| Reactants | Resulting Heterocycle Type | Reaction Type | Significance | Reference |
|---|---|---|---|---|
| 2-Naphthol, Aldehyde, Amine | Aminobenzylnaphthol (Betti Base) | Betti Reaction (Multicomponent) | Precursor for more complex heterocycles and biologically active molecules. | mdpi.com |
| Aminobenzylnaphthol, Substituted Benzaldehyde | 1,3-Naphthoxazine | Condensation/Cyclization | Forms complex, fused heterocyclic systems with potential tautomeric properties. | nih.gov |
| 2-Naphthol, Heteroaryl Aldehyde, Aminobenzothiazole | Benzothiazolyl-amino-heteroaryl-methyl-naphthalenol | Betti Reaction | Creates novel derivatives with demonstrated pesticidal activity. | nih.gov |
Beyond heterocycles, 7-amino-2-naphthol is a precursor to other advanced organic structures, notably Betti bases. These aminobenzylnaphthols are synthesized through a one-pot condensation of a naphthol, an aldehyde, and an amine (like ammonia (B1221849) or a primary/secondary amine). researchgate.netrsc.org The reaction is notable for its simplicity and for creating carbon-carbon bonds under relatively mild conditions. mdpi.com
The resulting Betti bases are not merely intermediates but are themselves a class of molecules with significant applications and biological activities. mdpi.com Research has shown that derivatives of Betti bases exhibit a wide spectrum of pharmacological properties, including:
Antitumor and cytotoxic activity mdpi.comnih.gov
Antioxidant properties mdpi.com
Antimicrobial activity mdpi.com
For example, specific Betti base derivatives have shown profound anticancer activity against various human cancer cell lines, including lung, prostate, breast, and liver cancer lines, with efficacy comparable to standard chemotherapeutic agents. nih.gov The mechanism of action for some of these compounds involves the disruption of amino acid transporters, leading to nutrient deprivation in cancer cells. mdpi.com The functionalization of Betti bases with amino acid moieties has been shown to enhance cytotoxic properties and can improve drug delivery to target tissues. mdpi.comnih.gov The versatility of the Betti reaction allows for the creation of large libraries of these advanced structures by varying the aldehyde and amine components, making 7-amino-2-naphthol a valuable starting point for drug discovery and medicinal chemistry. researchgate.netmdpi.com
Role in Materials Science and Polymer Chemistry
The dual functionality of 7-amino-2-naphthol hydrochloride makes it a promising monomer for the synthesis of novel polymers with specific functions.
Polyimines, also known as poly-Schiff bases, are a class of polymers characterized by the imine (C=N) linkage in their backbone. They are typically synthesized through the polycondensation of diamine and dialdehyde (B1249045) monomers. nih.gov The presence of both an amino group and a hydroxyl group on the 7-amino-2-naphthol molecule suggests its potential as a monomer in such polymerization reactions.
While direct polymerization of 7-amino-2-naphthol is not widely documented, the synthesis of polyimines from monomers containing amino and hydroxyl functionalities is established. For example, vanillin, which contains aldehyde and hydroxyl groups, has been condensed with diamines to form polyimine networks. acs.org Similarly, 7-amino-2-naphthol could potentially react with dialdehydes to form polyimines, with the naphthalene (B1677914) unit incorporated into the polymer backbone. The hydroxyl group could be used for further cross-linking or to modify the polymer's properties, such as solubility and thermal stability. The incorporation of the rigid, aromatic naphthalene structure is expected to impart high thermal stability and potentially useful optoelectronic properties to the resulting polymers. acs.org
Naphthalene derivatives are intrinsically fluorescent, a property that makes them ideal scaffolds for the design of chemical sensors and biological markers. mdpi.com The fluorescence of these molecules is highly sensitive to their local environment, allowing for the detection of analytes through changes in emission intensity, wavelength, or lifetime.
Amino-naphthoquinone derivatives, structurally related to 7-amino-2-naphthol, have been highlighted as efficient fluorescent probes for diagnostic purposes. researchgate.net The amino and hydroxyl groups on the 7-amino-2-naphthol ring serve as convenient handles for chemical modification. They can be functionalized to include specific recognition elements (receptors) for a target analyte (e.g., metal ions, anions, or biological molecules). Binding of the analyte to the receptor can trigger a conformational or electronic change in the molecule, leading to a measurable change in its fluorescence signal. This principle allows for the rational design of highly selective and sensitive fluorescent probes for a wide range of research applications.
Utilization in Catalysis and Asymmetric Synthesis
While 7-amino-2-naphthol hydrochloride is not itself a catalyst, it is a critical precursor for the synthesis of chiral ligands that are essential for asymmetric catalysis. This field focuses on the synthesis of a single enantiomer of a chiral product, which is of paramount importance in the pharmaceutical industry.
The Betti bases derived from 7-amino-2-naphthol are particularly significant in this context. nih.gov By using a chiral amine or aldehyde in the Betti reaction, or by resolving the racemic Betti base product, enantiomerically pure aminobenzylnaphthols can be obtained. These chiral molecules, possessing both a hard phenolic oxygen atom and a softer amino nitrogen atom, are excellent candidates for chelating to metal centers. The resulting chiral metal complexes can serve as highly effective catalysts for a variety of asymmetric transformations, such as aldol (B89426) reactions, Michael additions, and reductions. The rigid naphthalene backbone helps to create a well-defined chiral environment around the metal center, which is crucial for achieving high levels of enantioselectivity in the catalytic reaction. The synthetic versatility of the Betti reaction allows for the fine-tuning of the ligand's steric and electronic properties to optimize its performance in a specific catalytic application. researchgate.netnih.gov
Chiral Ligand Design and Evaluation
The synthesis of chiral ligands often involves the strategic modification of a core molecule to create a stereochemically defined environment around a metal center. The amino and hydroxyl groups on the 2-Naphthol, 7-amino-, hydrochloride scaffold provide ideal handles for such modifications. Researchers have successfully prepared series of chiral tertiary aminonaphthol ligands by reacting 2-naphthol with chiral amines, such as (S)-1-phenylethylamine, and various aldehydes. nih.gov This modular approach allows for the systematic tuning of the ligand's steric and electronic properties, which is crucial for optimizing enantioselectivity in catalytic reactions. core.ac.uk
The evaluation of these newly synthesized ligands is a critical step. High-throughput screening methods, such as circular dichroism-high performance liquid chromatography (CD-HPLC), have been employed to rapidly assess the enantiomeric purity of the products formed in test reactions. nih.gov This allows for the efficient identification of the most effective ligands from a library of candidates. The absolute configurations of these chiral aminonaphthol ligands can be definitively determined using techniques like X-ray crystallographic analysis. nih.gov
A variety of chiral ligands have been designed and synthesized from amino acids and other chiral precursors, demonstrating the versatility of modular ligand design in asymmetric catalysis. researchgate.netepfl.ch These ligands have been successfully applied in a range of metal-catalyzed reactions, often outperforming traditional symmetric ligands.
Application in Enantioselective Transformations
Chiral aminonaphthol ligands derived from 2-naphthol have demonstrated remarkable success in catalyzing enantioselective transformations, particularly in the addition of organozinc reagents to aldehydes. acs.org For instance, optically active aminonaphthols, synthesized from 2-naphthol, benzaldehyde, and (S)-methylbenzylamine, have been shown to effectively catalyze the enantioselective ethylation of aryl aldehydes, producing secondary alcohols with high enantiomeric excesses (up to 99.8% ee). nih.gov
The mechanism of these reactions involves the formation of a chiral catalyst in situ, where the organozinc reagent coordinates with the chiral ligand. This complex then directs the approach of the aldehyde to the zinc-bound alkyl group, leading to the preferential formation of one enantiomer of the product alcohol. The efficiency and selectivity of these transformations are highly dependent on the structure of the chiral ligand, with both electronic and steric factors playing a crucial role. nih.gov
The broad applicability of these chiral aminonaphthol ligands has been demonstrated across a range of aromatic aldehydes with different substituents, consistently yielding high chemical yields and excellent enantioselectivities. rsc.org This highlights the robustness and potential of these catalysts for the synthesis of valuable chiral building blocks.
Table 1: Enantioselective Addition of Diethylzinc to Benzaldehyde Catalyzed by Chiral Amino Alcohol Ligands
| Ligand | Yield (%) | ee (%) |
| Ligand 13a | 95 | 95 |
| Ligand 13b | 94 | 95 |
| Data sourced from a study on new chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. rsc.org |
Applications in Analytical Methodology Development
The inherent properties of this compound, particularly its amino group and fluorescent naphthalene core, make it a valuable tool in the development of advanced analytical methods. These applications range from enhancing the detection of analytes in chromatography to creating novel spectroscopic reagents.
Pre-column Derivatization Strategies for Chromatographic Analysis in Chemical Research
In high-performance liquid chromatography (HPLC), derivatization is a common strategy to improve the detection and separation of analytes that lack a strong chromophore or fluorophore. thermofisher.com The amino group of this compound makes it a potential reagent for the pre-column derivatization of various analytes, particularly those containing carbonyl groups. The resulting derivative would possess the strong UV absorbance and fluorescence characteristic of the naphthalene ring system, significantly enhancing its detectability. ontosight.ai
A variety of derivatization reagents are used for the analysis of amino acids and other primary and secondary amines, including o-phthalaldehyde (B127526) (OPA), 9-fluorenylmethyl chloroformate (FMOC), and phenylisothiocyanate (PITC). lcms.cznih.govresearchgate.net These reagents react with the amino groups to form highly fluorescent or UV-active derivatives that can be easily separated and quantified by HPLC. lcms.cz The development of automated pre-column derivatization methods has further streamlined this process, allowing for rapid and reproducible analysis. lcms.cznih.gov
While specific applications of this compound as a pre-column derivatization reagent are not extensively documented in the provided search results, its chemical structure strongly suggests its suitability for such purposes, analogous to other aminonaphthol compounds used in analytical chemistry.
Development of Spectroscopic Reagents for Chemical Detection and Quantification
The fluorescent properties of naphthalene derivatives are central to their use in developing spectroscopic reagents, or chemosensors, for the detection and quantification of specific analytes, such as metal ions. ontosight.ai Schiff base compounds derived from naphthalene have been synthesized and characterized as selective fluorescent probes for metal ions like Al³⁺. nih.gov The binding of the metal ion to the chemosensor can lead to a significant change in its fluorescence intensity, allowing for sensitive detection. nih.gov
The design of these chemosensors often involves creating a binding pocket for the target analyte and linking it to a fluorophore. The amino and hydroxyl groups of this compound provide versatile points for modification to create such specific binding sites. For example, derivatives of aminonaphthols can be synthesized to act as 'turn-on' fluorescent sensors, where the fluorescence is enhanced upon binding to the target analyte.
The development of these spectroscopic reagents is a vibrant area of research, with applications in environmental monitoring, biological imaging, and clinical diagnostics. The potential of this compound as a scaffold for new and improved chemosensors remains a promising avenue for exploration.
Table 2: Detection Limits of a Naphthalene-Derived Fluorescent Chemosensor for Al³⁺
| Parameter | Value |
| Lowest Detection Limit | 1.89 x 10⁻⁸ M |
| Linear Response Range | 5 x 10⁻⁶ to 4 x 10⁻⁵ M |
| Data from a study on a naphthalene derivative as a 'turn-on' fluorescent chemosensor. nih.gov |
Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry explores the non-covalent interactions between molecules, leading to the formation of large, well-organized assemblies. wikipedia.org Host-guest chemistry, a key area within supramolecular chemistry, involves the encapsulation of a smaller 'guest' molecule within a larger 'host' molecule. wikipedia.org Naphthol derivatives, with their rigid aromatic structures and potential for hydrogen bonding and π-π stacking, are excellent candidates for the construction of both host and guest molecules in these systems.
The amino and hydroxyl groups of this compound can participate in hydrogen bonding, a crucial interaction for the formation of stable host-guest complexes. wikipedia.org Furthermore, the naphthalene ring can engage in π-π stacking interactions, which also contribute to the stability of supramolecular assemblies.
An example of a host-guest system involving a naphthol derivative is the inclusion complex of β-cyclodextrin (the host) with 4-aminothiophenol (B129426) (the guest). researchgate.net In this complex, the hydrophobic part of the guest is encapsulated within the cavity of the cyclodextrin. Similar principles can be applied to design host-guest systems incorporating this compound. For instance, it could act as a guest, fitting into the cavity of a larger host molecule, or it could be incorporated into the structure of a larger host designed to bind specific guest molecules.
The study of these supramolecular systems is driven by their potential applications in areas such as drug delivery, catalysis, and materials science. The ability to control the assembly of molecules through non-covalent interactions opens up exciting possibilities for the creation of new functional materials and devices.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 7-amino-2-naphthol hydrochloride?
- Methodology : The compound can be synthesized via diazotization and coupling reactions. For example, aniline derivatives are diazotized with NaNO₂ and HCl at 0–5°C to form diazonium salts, which are then coupled with β-naphthol in alkaline conditions. The product is isolated via filtration and recrystallized from ethanol or acetic acid to enhance purity . Modifications, such as introducing the amino group at position 7, may require selective nitration/reduction steps, though specific protocols should be validated using spectral data (e.g., NMR, FT-IR) .
Q. How is 7-amino-2-naphthol hydrochloride purified, and what solvents are optimal?
- Methodology : Crude product purification involves recrystallization from polar solvents like ethanol or glacial acetic acid. Solvent choice impacts crystal morphology and purity; ethanol yields finer crystals, while acetic acid may improve solubility of aromatic byproducts. Melting point analysis (e.g., 131°C for related naphthol derivatives) and HPLC (>98% purity) confirm successful isolation .
Q. What are the primary applications of this compound in academic research?
- Applications :
- Organic Synthesis : Acts as a coupling agent in azo dye synthesis (N=N bond formation) and as an intermediate for antioxidants (e.g., DSTP) .
- Pharmaceuticals : Used in reference standards (USP/NF) for impurity profiling and drug development due to its hydrochloride salt stability .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points)?
- Methodology : Discrepancies may arise from polymorphic variations or impurities. Use differential scanning calorimetry (DSC) to analyze thermal behavior under controlled heating rates. Compare results with USP/NF reference standards and validate via X-ray diffraction (XRD) for crystal structure confirmation. Recrystallization from alternative solvents (e.g., acetone/water mixtures) can isolate specific polymorphs .
Q. What advanced spectroscopic techniques are recommended for structural elucidation?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, amino group at δ 5.2–5.8 ppm).
- FT-IR : Confirms hydroxyl (3200–3500 cm⁻¹) and amino (3350–3450 cm⁻¹) functional groups.
- Mass Spectrometry (HRMS) : Validates molecular weight (C₁₀H₁₀ClNO, theoretical 195.05 g/mol) and detects fragmentation patterns .
Q. How does the amino group at position 7 influence reactivity in coupling reactions?
- Analysis : The amino group enhances electron density in the naphthalene ring, increasing reactivity toward electrophilic substitution. However, competing side reactions (e.g., oxidation of -NH₂) may occur under acidic conditions. Use protecting groups (e.g., acetylation) or buffered systems (pH 7–8) to stabilize the amino group during diazo coupling .
Q. What strategies mitigate instability of 7-amino-2-naphthol hydrochloride in aqueous solutions?
- Methodology : Degradation studies (via UV-Vis kinetics or LC-MS) show sensitivity to light and pH. Store solutions in amber vials at 4°C and buffer near pH 6–7. Lyophilization improves long-term stability for biological assays .
Data Contradiction and Experimental Design
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Resolution : Solubility profiles vary due to hydrochloride salt dissociation. Test solubility in DMSO (high polarity) vs. ethyl acetate (low polarity) with sonication. Use conductivity measurements or Karl Fischer titration to quantify ionic vs. neutral species. Report conditions (temperature, agitation) to ensure reproducibility .
Q. What experimental controls are critical when studying its antioxidant activity?
- Design :
- Positive Controls : Include established antioxidants (e.g., ascorbic acid) in radical scavenging assays (DPPH/ABTS).
- Matrix Effects : Account for interference from biological matrices (e.g., serum) using blank samples.
- Dose-Response Curves : Validate linearity (R² > 0.98) across 0.1–100 µM concentrations .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
